molecular formula C15H22N2O4S B5217150 N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide

N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide

Katalognummer B5217150
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: UOABTDUWULGERU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

BMS-345541 selectively inhibits the IκB kinase (N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide) complex, which is responsible for the phosphorylation and degradation of IκB proteins. This leads to the inhibition of NF-κB activation, which is critical for the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, BMS-345541 can suppress the expression of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have a variety of biochemical and physiological effects. It can suppress the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It can also inhibit the proliferation and survival of cancer cells, including breast cancer, prostate cancer, and leukemia cells. BMS-345541 has also been shown to have anti-angiogenic effects, which can inhibit the growth and spread of tumors.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-345541 has several advantages for laboratory experiments. It is a selective inhibitor of the N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide complex, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, BMS-345541 has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using BMS-345541 in laboratory experiments.

Zukünftige Richtungen

There are several future directions for the study of BMS-345541. One potential area of research is the development of more selective and potent inhibitors of the N-(tert-butyl)-3-(4-morpholinylsulfonyl)benzamide complex. Another area of research is the identification of biomarkers that can predict the response to BMS-345541 in cancer patients. Additionally, the combination of BMS-345541 with other cancer therapies, such as chemotherapy and radiation therapy, may improve the efficacy of cancer treatment. Finally, the study of BMS-345541 in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, may provide valuable insights into the potential therapeutic applications of this compound.

Synthesemethoden

The synthesis of BMS-345541 involves several steps, including the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-tert-butyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with morpholine to form N-tert-butyl-4-morpholinobenzenesulfonamide, which is subsequently reacted with 3-aminobenzamide to form BMS-345541.

Wissenschaftliche Forschungsanwendungen

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. BMS-345541 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name

N-tert-butyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)16-14(18)12-5-4-6-13(11-12)22(19,20)17-7-9-21-10-8-17/h4-6,11H,7-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABTDUWULGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.